5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole
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Overview
Description
5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole is a synthetic organic compound characterized by the presence of a thiadiazole ring substituted with a difluorocyclohexyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole typically involves the reaction of 4,4-difluorocyclohexanol with appropriate thiadiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted thiadiazole derivatives .
Scientific Research Applications
5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanemethanol: A related compound with similar structural features but different functional groups.
5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile: Another compound with a difluorocyclohexyl group but different heterocyclic ring.
Uniqueness
5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole is unique due to its specific combination of a thiadiazole ring with a difluorocyclohexyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a difluorocyclohexyl group and a methyl group. Its structure is significant in determining its biological activity, particularly in interactions with various molecular targets.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors that modulate cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against bacteria and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiadiazole derivatives are also being investigated for their anticancer properties. A study evaluated various thiadiazole compounds for their ability to inhibit cancer cell proliferation. Notably, some derivatives showed promising results in reducing the viability of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), suggesting that this compound may have similar potential .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a recent study by Liu et al., several thiadiazole derivatives were synthesized and tested for anticancer activity using the CCK-8 method. Among them, compounds were identified that exhibited IC50 values below 20 µM against multiple cancer cell lines. The study concluded that modifications to the thiadiazole scaffold could enhance anticancer efficacy .
Case Study: Antimicrobial Screening
A comparative study assessed the antimicrobial activity of various thiadiazole derivatives against clinical isolates. The results indicated that certain modifications to the thiadiazole structure significantly improved antibacterial potency. The findings suggest that this compound could be further explored as a lead compound in drug development .
Properties
IUPAC Name |
5-(4,4-difluorocyclohexyl)oxy-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2OS/c1-6-12-8(15-13-6)14-7-2-4-9(10,11)5-3-7/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUBEKMWVFRCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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